molecular formula C14H21FN2O B248031 3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide

3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide

Cat. No. B248031
M. Wt: 252.33 g/mol
InChI Key: FTPZDKCDALVQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Butyl(methyl)amino]-N-(3-fluorophenyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research to study the effects of benzodiazepines on the central nervous system. Benzodiazepines are a class of drugs that are commonly used to treat anxiety, insomnia, and seizures. Flumazenil is a selective antagonist of the benzodiazepine receptor and can reverse the effects of benzodiazepines.

Mechanism of Action

Flumazenil is a selective antagonist of the benzodiazepine receptor. Benzodiazepines bind to the benzodiazepine receptor and enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the central nervous system. Flumazenil binds to the benzodiazepine receptor and blocks the effects of benzodiazepines. Flumazenil does not have any intrinsic activity on the benzodiazepine receptor.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. Flumazenil can reverse the sedative effects of benzodiazepines and restore cognitive function. Flumazenil can also reverse the respiratory depression caused by benzodiazepines. Flumazenil has been shown to increase the release of acetylcholine in the brain, which may contribute to its cognitive enhancing effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide in lab experiments is its ability to selectively reverse the effects of benzodiazepines. This allows researchers to study the effects of benzodiazepines on the central nervous system without the confounding effects of sedation and cognitive impairment. Flumazenil is also relatively safe and well-tolerated in humans.
One limitation of using this compound in lab experiments is that it only reverses the effects of benzodiazepines that bind to the benzodiazepine receptor. There are other drugs that can affect GABAergic neurotransmission that are not affected by this compound. Another limitation is that this compound may have off-target effects that are not fully understood.

Future Directions

There are several future directions for research on 3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide. One area of research is the development of more selective benzodiazepine antagonists. Flumazenil is not selective for the benzodiazepine receptor and can also bind to other GABAergic receptors. More selective antagonists could provide more insight into the specific effects of benzodiazepines on the central nervous system.
Another area of research is the use of this compound in the treatment of benzodiazepine dependence and withdrawal. Flumazenil has been shown to reduce the severity of benzodiazepine withdrawal symptoms, but its long-term efficacy is not well-established.
Finally, this compound could be used in combination with other drugs to enhance cognitive function. Flumazenil has been shown to enhance cognitive function in healthy volunteers, and combining it with other drugs that affect neurotransmission could lead to even greater cognitive enhancement.

Synthesis Methods

The synthesis of 3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide involves several steps. The first step is the reaction of 3-fluoroaniline with butyl isocyanate to form N-butyl-3-fluoroaniline. This intermediate is then reacted with methyl chloroformate to form N-butyl-3-fluoroaniline-N-methylcarbamate. The final step involves the reaction of N-butyl-3-fluoroaniline-N-methylcarbamate with 3-bromo-propionyl chloride to form this compound.

Scientific Research Applications

Flumazenil is used in scientific research to study the effects of benzodiazepines on the central nervous system. Benzodiazepines are known to produce sedation, anxiolysis, and anticonvulsant effects. Flumazenil can be used to reverse the effects of benzodiazepines and study their mechanism of action. Flumazenil can also be used to study the effects of benzodiazepine withdrawal and dependence.

properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C14H21FN2O/c1-3-4-9-17(2)10-8-14(18)16-13-7-5-6-12(15)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18)

InChI Key

FTPZDKCDALVQPD-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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